
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reduction of 1-tetralone using sodium borohydride in methanol, followed by a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalenone carboxylic acids or aldehydes.
Reduction: Formation of dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
®-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-2-ylmethanol: Similar in structure but with a pyran ring instead of a naphthalenone core.
(3R,3’S,4R,4’R,5R,5’S,6R,6’S)-3-Amino-6-(hydroxymethyl)-6’-methyloctahydro-2H,2’H-2,2’-bipyran-2,3’,4,4’,5,5’-hexol: Contains multiple hydroxymethyl groups and a bipyran structure.
Uniqueness: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1 |
InChI-Schlüssel |
FHHRUGXTFGAUGE-SECBINFHSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2C(=O)[C@H]1CO |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
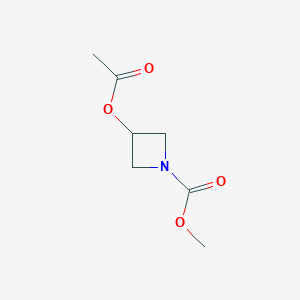
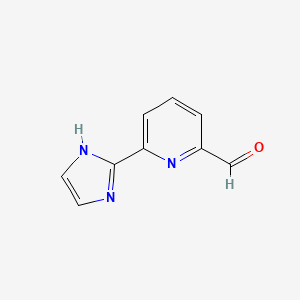

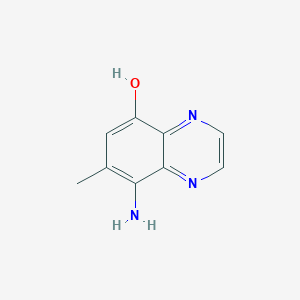
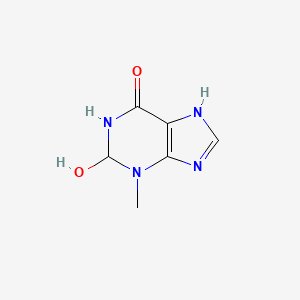


![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
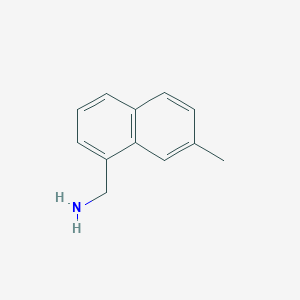
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

